2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core substituted with a stereodefined cyclopropyl group. The (1S,2S)-2-tert-butylcyclopropyl moiety imparts steric bulk and chiral rigidity, making it valuable in asymmetric synthesis and catalysis. Key properties include high enantiomeric excess (95% ee, [α]D +61.6° in CHCl₃) and a melting point of 94–96°C, indicating crystalline stability . Its synthesis typically follows Procedure C, yielding >99% efficiency with excellent diastereoselectivity (dr >20:1) .
Properties
IUPAC Name |
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-11(2,3)9-8-10(9)14-15-12(4,5)13(6,7)16-14/h9-10H,8H2,1-7H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWPROZYBMQDDK-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Lithium-halogen exchange & borylation | n-Butyllithium at –100 °C, trimethyl borate, acidic workup | ~100 (quantitative) | Crude boronic acid used directly in next step |
| 2 | Esterification | Pinacol, MgSO4, dichloromethane, room temperature, 16 h | 89 | Purified by vacuum distillation |
| 3 | Halogen exchange & cyclopropanation | Sodium iodide in acetone reflux, then Simmons-Smith or Cr-catalyzed cyclopropanation | 64–95 | Diastereoselectivity varies with substrate |
Mechanistic Insights and Research Findings
- The use of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enables direct formation of borocyclopropanes from olefins in a single step, which is crucial for synthesizing complex cyclopropane-containing molecules efficiently.
- The cyclopropane ring imparts conformational rigidity and biological activity, making this synthetic approach valuable for medicinal chemistry.
- The Simmons-Smith reaction variant using this boronic ester reagent proceeds via formation of a boromethylzinc carbenoid intermediate, which reacts with alkenes to give high yields and diastereoselectivities, especially with allylic ethers and styrenes.
- Photoredox and chromium-promoted cyclopropanations have been developed as alternative methods, offering milder conditions and broader substrate scope.
- The stereoselectivity of the cyclopropanation is influenced by the substrate’s substitution pattern and reaction conditions, allowing for control over the 1S,2S configuration.
Summary Table of Preparation Steps
| Intermediate/Product | Key Reagents & Conditions | Physical State | Yield (%) | Purification Method |
|---|---|---|---|---|
| (Dichloromethyl)boronic acid | n-BuLi (–100 °C), trimethyl borate, HCl | Yellow-brown syrup | Quantitative | Used crude |
| 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pinacol, MgSO4, DCM, RT, 16 h | Colorless liquid/solid | 89 | Vacuum distillation |
| 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | NaI, acetone reflux, 48 h | Pale yellow solid | 95 | Vacuum drying or recrystallization |
| Final cyclopropyl boronic ester | Simmons-Smith or Cr-promoted cyclopropanation | Solid or liquid | 64–94 | Chromatography or recrystallization |
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: Converts the boronic ester to the corresponding alcohol.
Reduction: Reduces the boronic ester to the corresponding alkane.
Substitution: Involves the replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Corresponding alcohol.
Reduction: Corresponding alkane.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Overview
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound noted for its stability and reactivity. It plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound is increasingly utilized across various scientific disciplines including chemistry, biology, and medicine.
Organic Synthesis
Suzuki-Miyaura Coupling Reactions : The primary application of this compound is as a reagent in Suzuki-Miyaura coupling reactions. This method is widely employed to synthesize biaryl compounds and complex organic molecules from aryl halides and boronic acids. The reaction mechanism involves the formation of a boronate complex that undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds.
Biological Applications
Synthesis of Bioactive Molecules : The compound is instrumental in synthesizing biologically active molecules. Its ability to form stable intermediates allows chemists to construct complex structures that can have pharmaceutical significance. For instance, it has been used in the synthesis of compounds with potential therapeutic effects against various diseases.
Medicinal Chemistry
Drug Development : In medicinal chemistry, this compound has been utilized in the development of pharmaceutical agents. Its reactivity allows for modifications that can lead to the creation of new drug candidates. Studies have indicated its potential in synthesizing compounds that target specific biological pathways.
Material Science
Advanced Materials Production : The compound finds applications in producing advanced materials and polymers. Its properties can be exploited to enhance material characteristics such as thermal stability and mechanical strength. This makes it valuable in industries focused on developing high-performance materials.
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
Case Study 1: Synthesis of Biaryl Compounds
A research article demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura reactions under mild conditions. The study reported high yields and selectivity for the desired products.
Case Study 2: Drug Discovery
Another study focused on utilizing this compound in drug discovery processes. Researchers synthesized a series of novel compounds targeting cancer pathways using this boron reagent. The results indicated promising biological activity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process facilitates the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved include the palladium catalyst and the organic substrates.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights structural analogs and their substituent-driven differences:
Key Observations :
- Steric Effects : The tert-butyl group in the target compound enhances steric shielding, improving enantioselectivity in reactions compared to smaller substituents (e.g., methyl in ).
- Electronic Effects: Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity of the boron center, whereas tert-butyl acts as an electron donor.
Key Observations :
- The target compound achieves near-quantitative yield and superior stereocontrol compared to carboxamide derivatives , likely due to optimized Procedure C.
- Base-mediated alkylation (e.g., ) is less efficient, highlighting the advantage of transition-metal-catalyzed routes for cyclopropane-containing boronic esters.
Physical and Optical Properties
Biological Activity
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and relevant research findings.
This compound is characterized by its stable boron-containing structure, which is pivotal in various chemical reactions. It is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The presence of the tert-butyl group enhances its stability and selectivity in reactions compared to other boronic esters.
The biological activity of this compound can be attributed to its ability to form complexes with various biomolecules. Its mechanism involves:
- Formation of Boronate Esters: The dioxaborolane can form boronate esters with diols present in biomolecules, which may influence enzyme activity and metabolic pathways.
- Reactivity with Nucleophiles: The electrophilic nature of the boron atom allows it to react with nucleophiles in biological systems, potentially leading to modifications of proteins or nucleic acids .
Medicinal Chemistry
The compound has been explored for its potential in drug development. Its ability to facilitate the synthesis of complex organic molecules makes it valuable in creating biologically active compounds. For instance:
- Anticancer Agents: Research indicates that derivatives of this compound can be utilized in synthesizing anticancer agents through targeted modifications that enhance their therapeutic efficacy.
- Antimicrobial Activity: Preliminary studies suggest that certain derivatives exhibit antimicrobial properties, making them candidates for further investigation as potential antibiotics .
Case Studies
Several studies have highlighted the biological implications of this compound:
-
Synthesis of Anticancer Compounds:
- A study demonstrated the successful use of this compound in synthesizing a novel class of anticancer agents that showed promising results in vitro against various cancer cell lines.
- Enzyme Inhibition Studies:
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other similar organoboron compounds.
| Compound Name | Biological Activity | Mechanism | Applications |
|---|---|---|---|
| This compound | Anticancer and antimicrobial | Boronate ester formation | Drug synthesis |
| Cyclopropylboronic acid pinacol ester | Moderate anticancer | Similar reactivity | Organic synthesis |
| Vinylboronic acid pinacol ester | Low antimicrobial | Less reactive | Cross-coupling reactions |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis .
- Emergency Response : In case of spills, neutralize with dry sand or vermiculite; avoid water due to potential boronate reactivity .
Q. How is this compound characterized to confirm its stereochemistry and purity?
- Methodological Answer :
- NMR Analysis :
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester structure .
- ¹H NMR : Cyclopropane protons (C-H) appear as a multiplet (δ 1.0–2.0 ppm), while tert-butyl groups show a singlet (δ 1.2–1.4 ppm) .
- X-Ray Crystallography : Used to resolve the (1S,2S) cyclopropane configuration and confirm steric effects of the tert-butyl group .
Q. What solvent systems are optimal for its use in Suzuki-Miyaura couplings?
- Methodological Answer :
- Polar Aprotic Solvents : THF or DME (dimethoxyethane) are preferred due to boronate stability and compatibility with Pd catalysts.
- Moisture Control : Reactions must be conducted under anhydrous conditions with degassed solvents to prevent boronate hydrolysis .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropyl group influence enantioselective transformations?
- Methodological Answer :
- Transition-State Stabilization : The (1S,2S) configuration induces steric hindrance, directing nucleophilic attack to the less hindered face in α-boryl carbene reactions (e.g., cyclopropanation) .
- Case Study : In carbene insertion reactions, the tert-butyl group stabilizes intermediates via hyperconjugation, increasing enantiomeric excess (ee) by 15–20% compared to non-sterically hindered analogs .
Q. What mechanistic insights explain discrepancies in reported reaction yields with aryl halides?
- Methodological Answer :
- Competitive Pathways :
- Data Contradiction Analysis : Lower yields in polar solvents (DMF vs. THF) correlate with boronate aggregation; dynamic light scattering (DLS) can monitor particle size .
Q. How does this compound compare to other dioxaborolanes in radical-initiated borylation?
- Methodological Answer :
- Reactivity Table :
| Compound | Borylation Efficiency* | Stability (t₁/₂ in air) |
|---|---|---|
| Target Compound | 85–90% | 48 hrs |
| Pinacolborane | 70–75% | 12 hrs |
| Bis(pinacolato)diboron | 95% | 72 hrs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
